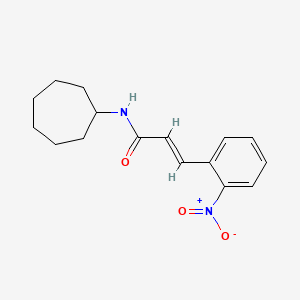
N-cycloheptyl-3-(2-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-3-(2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its various applications in the medical and pharmaceutical industries. This compound is a member of the acrylamide family and has been found to possess several unique properties that make it an attractive candidate for various research purposes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-(2-nitrophenyl)acrylamide is not fully understood. However, it is believed that this compound interacts with specific proteins and enzymes in the body, leading to various biochemical and physiological effects. For instance, it has been found to inhibit the activity of certain enzymes involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-cycloheptyl-3-(2-nitrophenyl)acrylamide has been found to possess several biochemical and physiological effects. For instance, it has been found to inhibit the activity of certain enzymes involved in the regulation of cell growth and proliferation. It has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been found to modulate the activity of certain neurotransmitters in the brain, leading to potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cycloheptyl-3-(2-nitrophenyl)acrylamide is its ability to selectively interact with specific proteins and enzymes in the body, making it an attractive candidate for various research purposes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of N-cycloheptyl-3-(2-nitrophenyl)acrylamide. For instance, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, new synthesis methods and modifications of this compound may lead to the development of new drugs with improved efficacy and reduced toxicity. Finally, further studies are needed to fully explore the potential applications of this compound in various research fields, including neuroscience, cancer research, and drug discovery.
Synthesis Methods
The synthesis of N-cycloheptyl-3-(2-nitrophenyl)acrylamide involves the reaction between cycloheptylamine and 2-nitrophenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) and is typically carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-cycloheptyl-3-(2-nitrophenyl)acrylamide.
Scientific Research Applications
N-cycloheptyl-3-(2-nitrophenyl)acrylamide has been widely used in scientific research due to its various applications in the medical and pharmaceutical industries. This compound has been found to possess several unique properties that make it an attractive candidate for various research purposes. For instance, it has been used as a fluorescent probe for the detection of protein conformational changes. It has also been used as a molecular tool for the study of protein-protein interactions and as a ligand for the development of new drugs.
properties
IUPAC Name |
(E)-N-cycloheptyl-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-16(17-14-8-3-1-2-4-9-14)12-11-13-7-5-6-10-15(13)18(20)21/h5-7,10-12,14H,1-4,8-9H2,(H,17,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJAOHWOVZKYLD-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-cycloheptyl-3-(2-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)
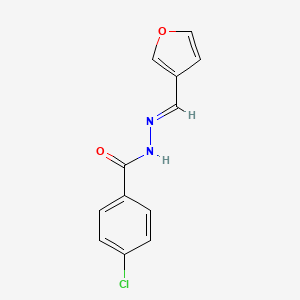
![N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5801049.png)
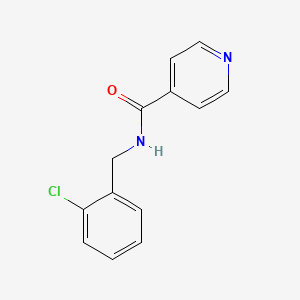
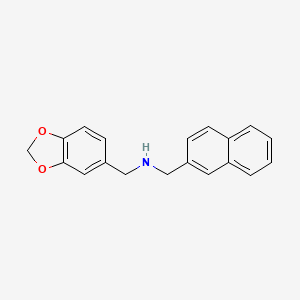
![1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5801063.png)

![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B5801079.png)

![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)
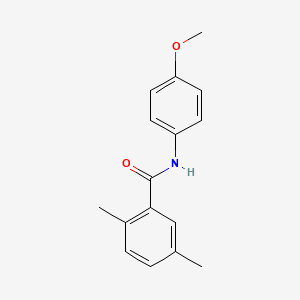
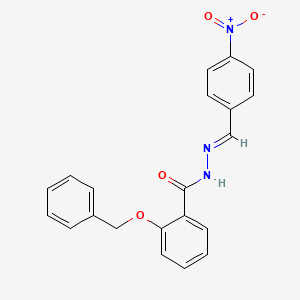
![N'-(tert-butyl)-N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801130.png)
![4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)